N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 2-fluorophenyl substituent and a 4-(trifluoromethyl)benzyl group. Its molecular framework combines a dihydropyridine core with polar and lipophilic groups, optimizing interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-3-1-2-4-17(16)25-19(28)14-7-10-18(27)26(12-14)11-13-5-8-15(9-6-13)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIHGVUERWGLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Dihydropyridine Carboxamides
*Estimated based on analogous structures.
Key Observations:
Substituent Position Effects :
- The target compound’s 4-(trifluoromethyl)benzyl group (para-substituted) contrasts with the 3-(trifluoromethyl)benzyl group (meta-substituted) in the compound from . Para-substitution may enhance steric accessibility for target binding compared to meta-substitution.
- The 2-fluorophenyl group in the target compound vs. the 4-carbamoylphenyl in introduces distinct electronic effects: fluorine’s electron-withdrawing nature versus the carbamoyl group’s hydrogen-bonding capacity.
Core Structure Differences :
- The compound in replaces the dihydropyridine core with a furo[2,3-b]pyridine scaffold, significantly altering ring planarity and electronic distribution.
Physicochemical Properties: The trifluoromethyl group in all compounds enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability.
Table 2: Hypothetical Activity Profiles Based on Structural Features
*Predictions based on substituent effects and analogous compounds.
Key Findings:
Target Affinity :
- The 4-carbamoylphenyl group in may improve binding to polar active sites (e.g., kinases) via hydrogen bonding .
- The target compound’s 2-fluorophenyl group could reduce steric hindrance, enhancing fit into hydrophobic pockets.
Metabolic Stability :
- The trifluoromethyl group in all compounds resists oxidative metabolism, but the furopyridine core in is prone to enzymatic degradation .
Solubility Limitations :
- Low solubility in the target compound and suggests a need for formulation optimization, whereas ’s carbamoyl group offers a moderate improvement.
Biological Activity
N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class. Its unique structure, characterized by the presence of a fluorine atom and a trifluoromethyl group, suggests potential biological activities that merit thorough investigation. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H14F4N2O2
- Molecular Weight : 390.34 g/mol
- Structural Features : The compound features a pyridine ring fused with a carbonyl group and is substituted with both fluorine and trifluoromethyl groups, enhancing its chemical reactivity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research has demonstrated that this compound can inhibit the proliferation of cancer cells in specific types of tumors. The mechanism appears to involve modulation of cell signaling pathways associated with cancer growth, although further studies are needed to elucidate the exact mechanisms involved.
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes that play critical roles in disease processes. For instance, enzyme assays indicate that it may act as an inhibitor of dihydropyridine-sensitive calcium channels, which are crucial in various physiological processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Dihydropyridine Core : Utilizing appropriate precursors to construct the dihydropyridine framework.
- Substitution Reactions : Introducing the fluorine and trifluoromethyl groups through electrophilic aromatic substitution techniques.
- Carboxamide Formation : Finalizing the structure by converting suitable intermediates into the carboxamide functional group.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-bromophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide | Similar core structure with bromine substitution | Antimicrobial |
| N-(2-fluoroethyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine | Fluoroalkyl substitution | Anticancer |
| 4-(trifluoromethyl)-N-(phenyl)-6-hydroxy-1,6-dihydropyridine | Hydroxy group addition | Enzyme inhibitor |
This table illustrates how this compound compares with other compounds in terms of structural features and biological activities.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study suggested that it induces apoptosis through activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, and how are reaction conditions optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of substituted pyridine precursors with fluorophenyl and trifluoromethylbenzyl groups. For analogous dihydropyridinecarboxamides, a two-step approach (substitution followed by hydrolysis) is often employed, with optimization focusing on mild temperatures (e.g., 60–80°C), catalytic bases (e.g., K₂CO₃), and inert atmospheres to minimize by-products . Purification via column chromatography or recrystallization ensures high purity (>95%). Yield improvements may involve adjusting stoichiometry of trifluoromethylbenzyl halides or using polar aprotic solvents like DMF.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for signals corresponding to the dihydropyridine ring protons (δ 5.5–6.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and trifluoromethylbenzyl methylene (δ ~4.5 ppm).
- ¹³C NMR : Confirm the carbonyl (C=O) at ~165 ppm and trifluoromethyl (CF₃) at ~120 ppm (quartet due to ¹J coupling with fluorine) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₂₀H₁₅F₄N₂O₂). High-resolution MS (HRMS) validates exact mass.
Q. How do the fluorinated substituents influence the compound’s solubility and stability under different experimental conditions?
- Methodological Answer : The 2-fluorophenyl and 4-(trifluoromethyl)benzyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in DMSO or PBS (pH 7.4) at 25°C/37°C should monitor degradation via HPLC. Fluorine atoms increase metabolic stability by resisting oxidative metabolism, as seen in similar trifluoromethyl-containing compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl and fluorophenyl groups on biological activity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogens (Cl, Br) or methyl groups replacing fluorine/trifluoromethyl. Compare binding affinity (e.g., IC₅₀ in enzyme assays) or cellular activity (e.g., EC₅₀ in viability assays).
- Computational Modeling : Use molecular docking (e.g., AutoDock) to assess interactions with target proteins, focusing on hydrophobic pockets where fluorinated groups may bind .
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with bioavailability.
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid metabolism (e.g., cytochrome P450-mediated) that reduces in vivo efficacy.
- Protein Binding Studies : Evaluate plasma protein binding (e.g., via equilibrium dialysis) to determine free drug availability.
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance in vivo retention, as demonstrated for fluorinated dihydropyridines .
Q. What advanced analytical methods are suitable for detecting and quantifying degradation products or impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Pair liquid chromatography with tandem MS to identify low-abundance impurities (e.g., de-fluorinated by-products or oxidized intermediates).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), or acidic/alkaline conditions to simulate degradation pathways.
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities without reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
